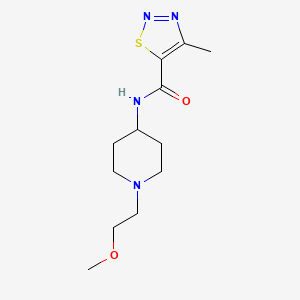

N-(1-(2-metoxietil)piperidin-4-il)-4-metil-1,2,3-tiadiazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Aplicaciones Científicas De Investigación

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its antimicrobial and anti-inflammatory properties.

Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.

Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mecanismo De Acción

Target of Action

The primary target of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques .

Mode of Action

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide acts as an inhibitor of Lp-PLA2. The enzyme Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. The levels of this enzyme are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . By inhibiting Lp-PLA2, the compound prevents the buildup of fatty streaks, which are a precursor to atherosclerotic plaques .

Biochemical Pathways

The inhibition of Lp-PLA2 by N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide affects the biochemical pathway leading to the formation of atherosclerotic plaques. By preventing the formation of lysophosphatidylcholine, a key component of these plaques, the compound can potentially slow down or halt the progression of atherosclerosis .

Result of Action

The molecular and cellular effects of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide’s action primarily involve the reduction of atherosclerotic plaque formation. By inhibiting Lp-PLA2, the compound prevents the formation of lysophosphatidylcholine, a component of these plaques. This could potentially lead to a decrease in the progression of atherosclerosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Piperidine Derivative: The starting material, 1-(2-methoxyethyl)piperidine, is synthesized through the reaction of piperidine with 2-methoxyethanol under acidic conditions.

Thiadiazole Ring Formation: The piperidine derivative is then reacted with thiosemicarbazide and an appropriate carboxylic acid derivative to form the thiadiazole ring.

Amidation: The final step involves the amidation of the thiadiazole ring with a suitable carboxylic acid derivative to yield N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-(2-methoxyethyl)piperidin-4-yl)methyl-4-propylbenzenesulfonamide

- N-(1-(2-methoxyethyl)piperidin-4-yl)methyl-3,5-bis(trifluoromethyl)benzamide

Uniqueness

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the methoxyethyl group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Actividad Biológica

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₃H₂₂N₄O₂S

- Molecular Weight : 298.41 g/mol

- CAS Number : 1209200-56-5

Biological Activities

Research indicates that derivatives of thiadiazoles, including the compound , exhibit a wide range of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole moiety have demonstrated significant activity against various strains of bacteria and fungi. In particular, studies have shown that certain derivatives exhibit higher efficacy than standard antibiotics like ofloxacin and ampicillin .

- Antiviral and Antituberculosis Properties : Thiadiazole derivatives have been investigated for their antiviral effects and potential use against Mycobacterium tuberculosis. Compounds similar to the one discussed have shown activity against resistant strains of this bacterium .

- Analgesic and Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of thiadiazoles, suggesting mechanisms involving inhibition of prostaglandin biosynthesis and stabilization of lysosomal membranes .

- Cytotoxicity : The cytostatic properties of compounds containing the thiadiazole ring have been explored, indicating potential applications in cancer therapy .

The biological activities associated with N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting key enzymes involved in microbial metabolism or replication.

- Interaction with Cellular Targets : The compound may interact with cellular receptors or enzymes that regulate inflammatory responses or cell proliferation.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various thiadiazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, one derivative showed an MIC of 31.25 μg/mL against E. coli, outperforming control drugs .

Case Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of thiadiazole derivatives reported that at higher doses (1/5 DL50), these compounds achieved up to 61.20% inhibition of edema in animal models. This suggests a promising avenue for developing new anti-inflammatory agents based on the thiadiazole scaffold .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2S/c1-9-11(19-15-14-9)12(17)13-10-3-5-16(6-4-10)7-8-18-2/h10H,3-8H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHQTSHOOOOBKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.